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Abstract

Recent health concerns have brought the toxicological profile of puberulic acid (PA) into sharp
focus. This technical guide provides a comprehensive overview of the current in vivo
toxicological data on puberulic acid, a troponoid compound identified as a contaminant in
certain food supplements. The primary focus of this document is a detailed analysis of a 28-day
subacute oral toxicity study in rats, which has identified the kidneys and glandular stomach as
the principal target organs. This guide consolidates quantitative data, presents detailed
experimental methodologies, and visualizes the toxicological workflow to support ongoing
research and safety assessment efforts.

Introduction

Puberulic acid (PA) is a natural compound produced by certain species of Penicillium fungi.
While it has been investigated for potential antimalarial properties, its toxicological profile has
remained largely uncharacterized until recently. In March 2024, a significant health issue
involving renal dysfunction was reported in Japan, linked to the consumption of food
supplements containing red yeast rice (beni-koji).[1][2] Subsequent investigations identified
puberulic acid as an unintentional contaminant in these products, prompting urgent
toxicological evaluation.[1][2][3][4]
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This guide synthesizes the findings from recent in vivo studies to provide a detailed technical
resource for professionals in toxicology, pharmacology, and drug development.

Quantitative Toxicological Summary

The primary source of quantitative in vivo data is a 28-day subacute oral toxicity study
conducted in Crl:CD(SD) rats.[1][2] The key findings from this and other relevant studies are
summarized below.

NOAEL (Oral

Species Sex Study Duration Reference
Gavage)

Rat Male 1 mg/kg/day 28 days [2]

Rat Female 1 mg/kg/day 28 days [2]

Table 2: Summary of Key Toxicological Findings in Rats
(28-Day Study)
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Parameter Male Rat Female Rat Reference
Primary Target Kidney, Glandular Kidney, Glandular 1]
Organs Stomach Stomach
0,1,3,0r10 0,0.3,1,0r3
Dose Groups [2]
mg/kg/day mg/kg/day
- Increased urinary
lucose (10 mg/kg) -
Renal Effects g ( okg) - [11[2]
Elevated serum
creatinine (10 mg/kg)
- Vacuolation, - Vacuolation,

Renal Histopathology

necrosis, and
regeneration of

proximal tubules (10

mg/kg)

necrosis, and
regeneration of

[1](2]

proximal tubules (3

mg/kg)

Gastric

Histopathology

- Apoptosis/necrosis
of glandular stomach
mucosa (3 and 10
mg/kg) - Diffuse
hyperplasia of
glandular stomach

mucosa (3 and 10

mg/kg)

- Apoptosis/necrosis

of glandular stomach
mucosa (3 mg/kg) - o
Diffuse hyperplasia of
glandular stomach

mucosa (3 mg/kg)

Reversibility (14-day

recovery)

- Focal interstitial
fibrosis in one high-
dose male - Absence
of renal lesions in

others

- Absence of renal

[2]

lesions

- Absence of gastric

lesions

- Absence of gastric

lesions

[2]

Table 3: Other In Vivo Toxicity Data
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Species Route Dosage Observation Reference

4 out of 5
5 mg/kg (two o
Mouse Subcutaneous o malaria-infected (11031141
injections) ] )
mice died.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies.
The protocol for the pivotal 28-day rat study is outlined below.

28-Day Subacute Oral Toxicity Study in Rats

e Test System:
o Species: Crl:CD(SD) rats.[1]
o Age: 6 weeks old at the start of administration.[2]
o Supplier: Charles River Laboratories Japan, Inc.
o Acclimation: At least 6 days.

o Housing: Animals were housed in a facility accredited by the Center for Accreditation of
Laboratory Animal Care and Use, Japan Pharmaceutical Information Center. Cages and
bedding were changed twice weekly.[1]

o Diet: Free access to a basal diet (CRF-1; Oriental Yeast Co., Ltd.) and drinking water.[1]
o Test Substance:

o Substance: Puberulic Acid (PA), CAS No. 99-23-0.[1]

o Purity: 98.5%.[1]

o Vehicle: Not specified in the provided results, but oral gavage was the administration
route.
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e Study Design:
o Administration Route: Oral gavage.[2]
o Dosage (Males): 0 (control), 1, 3, or 10 mg/kg/day.[2]
o Dosage (Females): 0 (control), 0.3, 1, or 3 mg/kg/day.[2]
o Duration: 28 consecutive days.[2]

o Recovery Period: Satellite groups were maintained for a 14-day treatment-free recovery
period to evaluate the reversibility of effects.[1][2]

o Group Allocation: Animals were randomly allocated to each group based on body weight at
the beginning of the experiment.[1]

e Endpoints and Observations:
o Clinical Observations: Daily general condition checks.
o Body Weight: Measured periodically.
o Urinalysis: Assessed for parameters including glucose (GLU).[1]
o Serum Biochemistry: Assessed for parameters including creatinine (CRE).[1]
o Gross Pathology: Macroscopic examination of organs at necropsy.[1]

o Histopathology: Microscopic examination of tissues, with a focus on kidneys and glandular
stomach.[1][2]

Visualizations: Workflows and Toxicological Effects

While the precise molecular signaling pathways of puberulic acid toxicity are still under
investigation, the experimental workflow and the observed pathological outcomes can be
visualized to clarify the study design and findings.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://pubmed.ncbi.nlm.nih.gov/41080084/
https://pubmed.ncbi.nlm.nih.gov/41080084/
https://pubmed.ncbi.nlm.nih.gov/41080084/
https://pubmed.ncbi.nlm.nih.gov/41080084/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12511875/
https://pubmed.ncbi.nlm.nih.gov/41080084/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12511875/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12511875/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12511875/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12511875/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12511875/
https://pubmed.ncbi.nlm.nih.gov/41080084/
https://www.benchchem.com/product/b1219883?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1219883?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Animal Preparation

Acclimation

l

Randomization

l

Group Assignment

Doses:
Male: 0, 1, 3, 10 mg/kg
Female: 0, 0.3, 1, 3 mg/kg

28-Day Dosv ng Phase

Daily Oral Gavage

N
N
N

“N4-Day Recovery Phase
A

In-life Observations Recovery Groups
Endpoint Analysis
Terminal Necropsy Recovery Necropsy
Histopathology Clinical Pathology Reversibility Assessment

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b1219883?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1219883?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Caption: Experimental workflow for the 28-day subacute toxicity study of puberulic acid in
rats.
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Caption: Summary of puberulic acid's in vivo toxicological effects observed in rats.

Discussion and Conclusion

The available in vivo data clearly establish the kidney as the primary target organ for puberulic
acid-induced toxicity, with the glandular stomach also being affected.[1] The 28-day study in
rats demonstrates that PA induces nephrotoxicity, characterized by damage to the proximal
tubules.[1][2] Key indicators of this damage include increased urinary glucose and elevated
serum creatinine levels at higher doses.[1][2]

Histopathological examinations confirm these findings, revealing vacuolation, necrosis, and
regeneration in the proximal convoluted tubules of the renal cortex.[1][2] Effects on the
glandular stomach, including apoptosis, necrosis, and diffuse hyperplasia, were also observed.

[1]
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Importantly, the study suggests that the PA-induced nephrotoxicity is largely reversible after a
14-day recovery period, although residual chronic lesions like focal interstitial fibrosis may
occur in severe cases.[2] The established NOAEL for both male and female rats under the
study conditions was 1 mg/kg/day.[2]

The mechanisms underlying the observed sex differences in sensitivity and the direct causes of
gastric lesions remain unclear and warrant further investigation.[1] While a potential
mechanism involving the disruption of renal osmoregulation via the sodium/myo-inositol
cotransporter 2 (SLC5A11) has been suggested, this requires further in vivo validation.[5]

In conclusion, recent studies have provided critical foundational data on the in vivo toxicology
of puberulic acid. This technical guide serves as a consolidated resource, highlighting the
compound's nephrotoxic and gastric effects. Further research is necessary to elucidate the
precise mechanisms of action and to fully understand the risk to human health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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